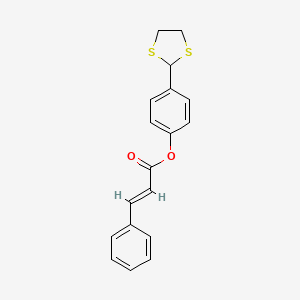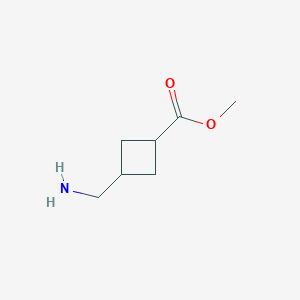![molecular formula C22H20N4O3 B2545595 1-(4-((1-(3,4-diméthylphényl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-méthoxyphényl)éthanone CAS No. 872623-36-4](/img/structure/B2545595.png)
1-(4-((1-(3,4-diméthylphényl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-méthoxyphényl)éthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-((1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-methoxyphenyl)ethanone is a compound characterized by its unique chemical structure, which combines a pyrazolo[3,4-d]pyrimidine core with a dimethylphenyl group and a methoxyphenyl group linked through an ethanone moiety
Applications De Recherche Scientifique
1-(4-((1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-methoxyphenyl)ethanone has diverse applications:
Chemistry: : Acts as a key intermediate in the synthesis of various heterocyclic compounds. Used in the study of organic reaction mechanisms.
Biology: : Explored for its potential as an enzyme inhibitor due to the pyrazolo[3,4-d]pyrimidine core, which is known to interact with ATP-binding sites.
Medicine: : Investigated for its therapeutic potential in oncology as it may inhibit specific kinase pathways implicated in cancer cell proliferation.
Industry: : Used in the development of novel agrochemicals and material sciences for its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-methoxyphenyl)ethanone typically involves multi-step organic reactions.
Initial Preparation: : The synthesis begins with the preparation of 1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl compound. This is achieved by reacting 3,4-dimethylaniline with appropriate pyrazole derivatives under conditions like refluxing in ethanol or using catalytic amounts of an acid such as HCl.
Intermediate Formation: : The pyrazolo[3,4-d]pyrimidine intermediate is then subjected to alkylation reactions using halomethoxybenzenes under base conditions, e.g., using K2CO3 in DMF (dimethylformamide) as solvent.
Final Step: : The final product, 1-(4-((1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-methoxyphenyl)ethanone, is obtained by acetylation of the methoxyphenyl intermediate using acetyl chloride or acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
For industrial-scale production, optimized and scalable methods involve similar reaction pathways but with enhanced efficiency and yield. The processes often incorporate automated reactor systems, continuous flow chemistry techniques, and catalytic processes to streamline the steps and minimize by-products.
Analyse Des Réactions Chimiques
1-(4-((1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-methoxyphenyl)ethanone can participate in various chemical reactions:
Oxidation: : The methoxy group can undergo oxidative demethylation using reagents like H2O2 or KMnO4 to form the corresponding phenol.
Reduction: : The carbonyl (ethanone) group can be reduced to an alcohol using reagents like LiAlH4 or NaBH4.
Substitution: : The methoxy group can be substituted with nucleophiles under conditions like heating with strong bases or nucleophiles (e.g., NaH or alkoxides).
Aromatic Electrophilic Substitution: : Reactions such as nitration, sulfonation, and halogenation can occur on the aromatic rings under suitable conditions with reagents like HNO3, SO3, and halogens, respectively.
Mécanisme D'action
The compound exerts its effects primarily through interaction with molecular targets like enzymes and receptors.
Molecular Targets: : The pyrazolo[3,4-d]pyrimidine moiety can inhibit kinase enzymes by mimicking ATP, thus blocking phosphorylation processes crucial for cell signaling.
Pathways Involved: : The blockade of kinase pathways can impede cancer cell growth and proliferation, making it a potential anti-cancer agent.
Comparaison Avec Des Composés Similaires
When compared to similar compounds:
Pyrazolopyrimidines: : While other pyrazolo[3,4-d]pyrimidine derivatives also exhibit kinase inhibition, the presence of the dimethylphenyl and methoxyphenyl groups in this compound enhances its specificity and binding affinity.
Ethanone Derivatives: : Other ethanone-linked compounds may have broader reactivity but lack the targeted biochemical interactions seen with 1-(4-((1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-methoxyphenyl)ethanone.
Similar Compounds
1-(4-((1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-methoxyphenyl)ethanone
1-(4-((1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-methoxyphenyl)ethanone
Propriétés
IUPAC Name |
1-[4-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]oxy-3-methoxyphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-13-5-7-17(9-14(13)2)26-21-18(11-25-26)22(24-12-23-21)29-19-8-6-16(15(3)27)10-20(19)28-4/h5-12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFAIKBIOILJFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NC=N3)OC4=C(C=C(C=C4)C(=O)C)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[3-(Cyclopentyloxy)-4-methoxyphenyl]methanamine](/img/structure/B2545513.png)
![Methyl 1-{[(5,6-dichloropyridin-3-yl)formamido]methyl}cyclopropane-1-carboxylate](/img/structure/B2545514.png)



![1-(2-aminoethyl)-5-(4-bromobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2545520.png)
![2-(1-Azabicyclo[2.2.2]octan-3-ylamino)ethanol;dihydrochloride](/img/structure/B2545521.png)


![2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B2545528.png)
![4-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methoxy}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B2545529.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-4-(benzylsulfonyl)butanamide](/img/structure/B2545531.png)

![5-[1-(1H-indazol-3-ylcarbonyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2545535.png)
